molecular formula C11H13NO2 B11906215 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone

1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11906215
M. Wt: 191.23 g/mol
InChI Key: FKLQOJLTOXEGDN-UHFFFAOYSA-N
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Description

1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as 2-aminobenzyl alcohol, with an acetylating agent like acetic anhydride. The reaction typically occurs under acidic conditions, often using a catalyst like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the quinoline ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Lacks the ethanone group but shares the hydroxyquinoline core.

    1-(8-Methoxy-3,4-dihydroquinolin-1(2H)-yl)ethanone: Similar structure but with a methoxy group instead of a hydroxy group.

    1-(8-Hydroxyquinolin-1(2H)-yl)ethanone: Similar structure but without the dihydro component.

Uniqueness

1-(8-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to the presence of both the hydroxy and ethanone groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C11H13NO2/c1-8(13)12-7-3-5-9-4-2-6-10(14)11(9)12/h2,4,6,14H,3,5,7H2,1H3

InChI Key

FKLQOJLTOXEGDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC2=C1C(=CC=C2)O

Origin of Product

United States

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